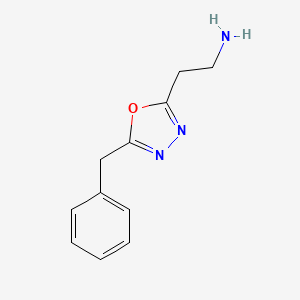

2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine” is an organic compound with the molecular formula C10H11N3O . It belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

Oxadiazoles, including “2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine”, have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The synthesis of oxadiazoles involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide .Molecular Structure Analysis

The molecular structure of “2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine” consists of a five-membered heterocyclic ring system, which includes two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .Chemical Reactions Analysis

The chemical reactions of “2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine” involve the reaction of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and/or 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine with some acid chlorides .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine” include a density of 1.2±0.1 g/cm3, boiling point of 353.1±52.0 °C at 760 mmHg, and a flash point of 167.4±30.7 °C . It has a molar refractivity of 52.5±0.3 cm3 and a molar volume of 158.1±3.0 cm3 .Scientific Research Applications

Medicine

Compounds showing desirable biological activity include heterocyclic moieties such as 1,3,4-oxadiazoles . Structures of this type have been successfully used in the treatment of various diseases in humans . They exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .

Agriculture

Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity . They are also being used to fight infections involving AIDS .

Antidepressant

2,5-disubstituted-1,3,4-oxadiazoles exhibit important biological activities like anti-depressive .

Anticonvulsant

These compounds also show anti-convulsive properties .

Analgesic

They have analgesic properties, which means they can be used to relieve pain .

Muscle Relaxant

Future Directions

Oxadiazoles, including “2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine”, have established their potential for a wide range of applications . They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Therefore, the future directions of this compound could involve further exploration of its potential applications in these fields.

Mechanism of Action

Target of Action

It’s known that 1,3,4-oxadiazoles, a class of compounds to which this molecule belongs, have been used in the treatment of various diseases in humans and animals . They exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Mode of Action

Compounds with the 1,3,4-oxadiazole moiety are known to interact with their targets in a variety of ways, leading to the wide range of biological activities mentioned above .

Biochemical Pathways

1,3,4-oxadiazoles are known to affect a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

In silico adme prediction has been mentioned for similar compounds , suggesting that computational methods could be used to predict these properties for this compound.

Result of Action

It’s known that many oxadiazole derivatives exhibit a wide range of biological activities, suggesting that this compound could have similar effects .

properties

IUPAC Name |

2-(5-benzyl-1,3,4-oxadiazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-7-6-10-13-14-11(15-10)8-9-4-2-1-3-5-9/h1-5H,6-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQKPPASFROPOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640520 |

Source

|

| Record name | 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine | |

CAS RN |

1017232-95-9 |

Source

|

| Record name | 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325005.png)

![5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325006.png)

![5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325007.png)

![5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325009.png)

![3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1325010.png)

![1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325011.png)

![5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325013.png)

![5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325014.png)

![3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325015.png)

![1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide](/img/structure/B1325018.png)